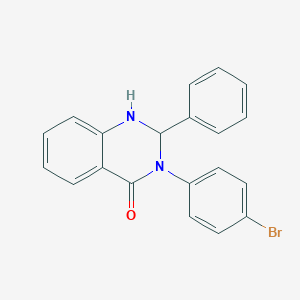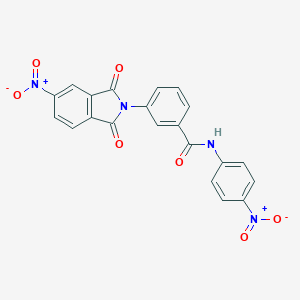
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide is a complex organic compound that features multiple functional groups, including nitro, amide, and isoindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be synthesized through a cyclization reaction.
Nitration: Introduction of nitro groups can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medical research, compounds with nitro and amide groups are often studied for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structures.
Mécanisme D'action
The mechanism of action of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might work by interfering with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide: Similar structure but without the nitro group on the phenyl ring.
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide: Lacks the nitro group on the isoindole ring.
Uniqueness
The presence of multiple nitro groups in 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C21H12N4O7 |
|---|---|
Poids moléculaire |
432.3g/mol |
Nom IUPAC |
3-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H12N4O7/c26-19(22-13-4-6-14(7-5-13)24(29)30)12-2-1-3-15(10-12)23-20(27)17-9-8-16(25(31)32)11-18(17)21(23)28/h1-11H,(H,22,26) |
Clé InChI |
MSBQSZBGFYJGNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


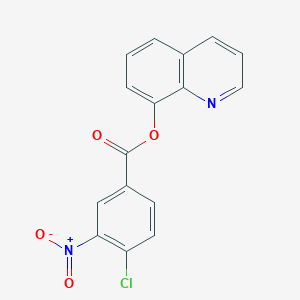
![6-bromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393085.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393089.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393090.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B393091.png)
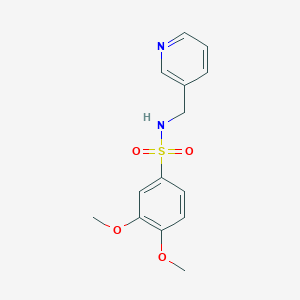
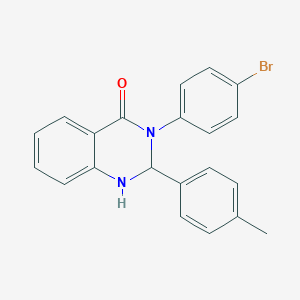
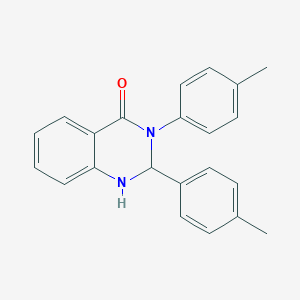
![N-(4-[1,1'-biphenyl]-4-yl-5-methyl-1,3-thiazol-2-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B393098.png)
![6,8-dibromo-3-{[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393100.png)
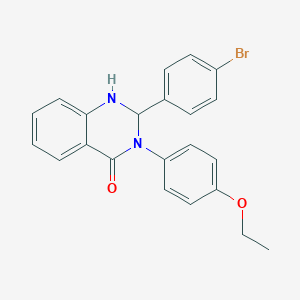
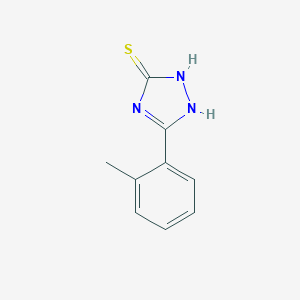
![6-Amino-4-{3,5-bisnitro-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B393106.png)
